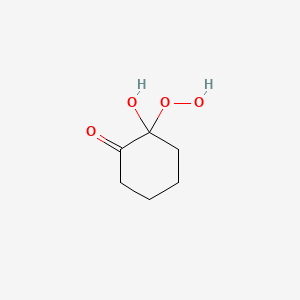
2-Hydroperoxy-2-hydroxycyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroperoxy-2-hydroxycyclohexan-1-one is an organic compound with the molecular formula C6H10O3 It is a derivative of cyclohexanone, featuring both hydroperoxy and hydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroperoxy-2-hydroxycyclohexan-1-one typically involves the oxidation of 2-hydroxycyclohexanone. One common method is the reaction of 2-hydroxycyclohexanone with hydrogen peroxide in the presence of a catalyst such as vanadium or tungsten compounds . The reaction conditions often include moderate temperatures and controlled pH to ensure the selective formation of the hydroperoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroperoxy-2-hydroxycyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxy group, yielding diols.
Substitution: The hydroperoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and metal catalysts (e.g., vanadium, tungsten).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Diols.
Substitution: Substituted cyclohexanones.
Aplicaciones Científicas De Investigación
2-Hydroperoxy-2-hydroxycyclohexan-1-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroperoxy-2-hydroxycyclohexan-1-one involves its ability to undergo redox reactions. The hydroperoxy group can generate reactive oxygen species (ROS), which can interact with biological molecules and pathways. These interactions may lead to oxidative stress or signaling events that influence cellular functions. The compound’s molecular targets and pathways are still under investigation, but it is believed to affect enzymes and proteins involved in oxidative metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxycyclohexanone: A precursor in the synthesis of 2-Hydroperoxy-2-hydroxycyclohexan-1-one.
Cyclohexanone: A simpler ketone without the hydroperoxy and hydroxy groups.
2-Hydroperoxypropanal: Another hydroperoxy compound with different structural features.
Uniqueness
This compound is unique due to the presence of both hydroperoxy and hydroxy groups on the cyclohexanone ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
81485-24-7 |
|---|---|
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
2-hydroperoxy-2-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C6H10O4/c7-5-3-1-2-4-6(5,8)10-9/h8-9H,1-4H2 |
Clave InChI |
LDYOJAHUDFLMDS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(=O)C1)(O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


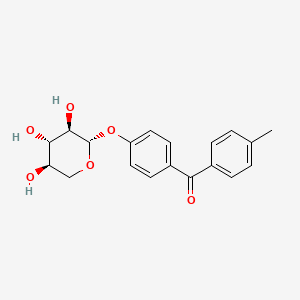
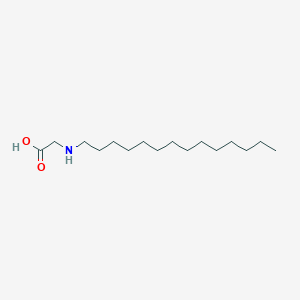

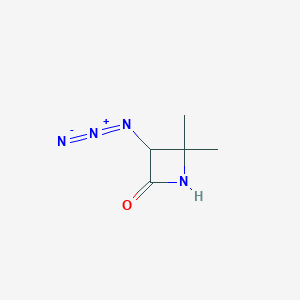
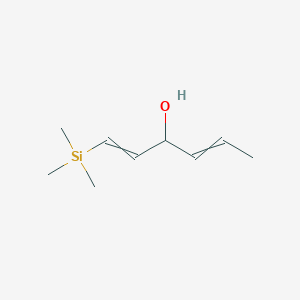
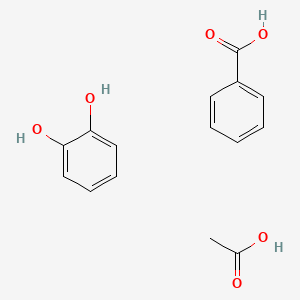
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)
![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)
![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)
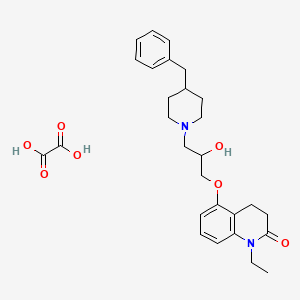
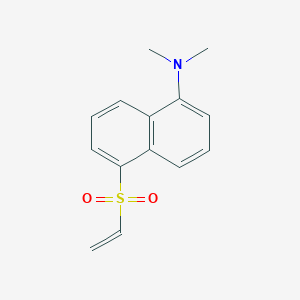
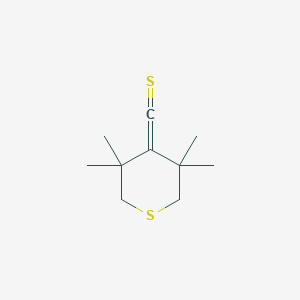
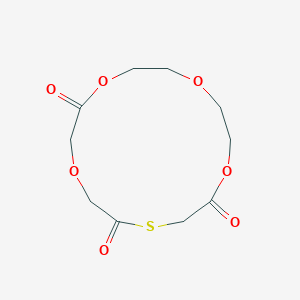
![2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14428679.png)
